molecular formula C23H18N2O6 B11323627 N-(2-methoxy-4-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

N-(2-methoxy-4-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11323627
M. Wt: 418.4 g/mol
InChI Key: JCYNTSQPOIPYNG-UHFFFAOYSA-N
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Description

N-(2-METHOXY-4-NITROPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-4-NITROPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Benzopyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzopyran ring.

    Nitration and Methoxylation:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-4-NITROPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce a variety of oxidized products.

Scientific Research Applications

N-(2-METHOXY-4-NITROPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-4-NITROPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXY-4-NITROPHENYL)PROPANAMIDE
  • 2-METHOXY-4-NITROPHENYL ISOTHIOCYANATE
  • 2-METHOXY-4-NITROBENZOIC ACID

Uniqueness

N-(2-METHOXY-4-NITROPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its benzopyran ring system, coupled with the nitro and methoxy substituents, provides a distinct structure that can interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C23H18N2O6

Molecular Weight

418.4 g/mol

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C23H18N2O6/c1-30-21-13-17(25(28)29)8-10-19(21)24-22(26)15-7-9-18-16(11-15)12-20(31-23(18)27)14-5-3-2-4-6-14/h2-11,13,20H,12H2,1H3,(H,24,26)

InChI Key

JCYNTSQPOIPYNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4

Origin of Product

United States

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